An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various research and development fields. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and purification, and a visualization of a key biological signaling pathway potentially modulated by its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific disciplines.
Chemical and Physical Properties
Ethyl 3-(4-hydroxyphenyl)propanoate, also known as ethyl p-hydroxyhydrocinnamate, is an ester derivative of 3-(4-hydroxyphenyl)propanoic acid. Its core chemical and physical properties are summarized below.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Synonyms | Ethyl 3-(4-hydroxyphenyl)propionate, 4-(3-Ethoxy-3-oxoprop-1-yl)phenol, Ethyl 4-hydroxyhydrocinnamate | [1] |
| CAS Number | 23795-02-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Transparent Liquid | [2] |
Physicochemical Properties
Quantitative physicochemical data for Ethyl 3-(4-hydroxyphenyl)propanoate is not extensively reported. The following table includes data for the closely related isomer, Ethyl 3-(2-hydroxyphenyl)propanoate, which can be considered indicative.
| Property | Value (for Ethyl 3-(2-hydroxyphenyl)propanoate) | Reference |
| Melting Point | 39.0 to 42.0 °C @ 760.00 mm Hg | |
| Boiling Point | 296.12 °C @ 760.00 mm Hg (estimated) | |
| Solubility | Soluble in ethanol; practically insoluble to insoluble in water. | [3] |
| logP (o/w) | 2.291 (estimated) |
Spectroscopic Data
¹H NMR Spectrum (Representative)
The ¹H NMR spectrum of a related compound, ethyl 3-phenylpropionate, in CDCl₃ shows the following characteristic peaks: a triplet around 1.2 ppm (CH₃ of the ethyl group), a quartet around 4.1 ppm (CH₂ of the ethyl group), a triplet around 2.6 ppm (-CH₂-Ar), and a triplet around 2.9 ppm (-CH₂-COO-). The aromatic protons would appear in the region of 6.8-7.2 ppm.[4]
¹³C NMR Spectrum (Representative)
The ¹³C NMR spectrum of ethyl 3-phenylpropionate shows characteristic peaks for the carbonyl carbon of the ester at around 173 ppm, the carbons of the ethyl group at approximately 14 ppm (CH₃) and 60 ppm (CH₂), and the methylene carbons of the propanoate chain at around 31 and 36 ppm. The aromatic carbons would appear between 115 and 155 ppm.[5]
Infrared (IR) Spectrum (Representative)
The IR spectrum of a similar compound, Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate, would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.[6] A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group.[6] Bands in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching of the aromatic ring.[6]
Mass Spectrum (Representative)
The mass spectrum of the related compound Ethyl 3-(2-hydroxyphenyl)propanoate shows a molecular ion peak (M⁺) at m/z 194.[3] Key fragmentation peaks are observed at m/z 148, 120, and 107, corresponding to the loss of the ethoxy group, subsequent fragmentation of the propanoate chain, and the hydroxyphenyl moiety.[3]
Experimental Protocols
The synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate can be readily achieved via Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid.
Synthesis via Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7]
Materials:
-
3-(4-hydroxyphenyl)propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-(4-hydroxyphenyl)propanoate.
Purification
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Crude Ethyl 3-(4-hydroxyphenyl)propanoate
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-(4-hydroxyphenyl)propanoate.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 3-(4-hydroxyphenyl)propanoate.
Caption: Synthesis and purification workflow for Ethyl 3-(4-hydroxyphenyl)propanoate.
Potential Biological Signaling Pathway
The parent compound, 3-(4-hydroxyphenyl)propanoic acid, has been shown to suppress inflammation, potentially through the inhibition of the NF-κB signaling pathway.[8] The canonical NF-κB pathway is a key regulator of inflammatory responses.[8][9]
Caption: Postulated inhibition of the NF-κB signaling pathway by 3-(4-hydroxyphenyl)propanoic acid.
Conclusion
This technical guide provides essential information on the chemical properties, synthesis, and potential biological relevance of Ethyl 3-(4-hydroxyphenyl)propanoate. The tabulated data, detailed protocols, and visual diagrams are intended to facilitate further research and development involving this compound. While some of the presented data are for closely related isomers due to a lack of specific information for the target molecule, they provide a valuable and indicative resource for scientific investigation.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 3-(4-hydroxyphenyl)propionate | TargetMol [targetmol.com]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
